Methyl 3-trifluoromethanesulfonylpropanoate
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Overview
Description
Methyl 3-trifluoromethanesulfonylpropanoate is an organic compound with the molecular formula C5H7F3O4S. It is known for its unique chemical properties and is used in various scientific research applications. This compound is characterized by the presence of a trifluoromethanesulfonyl group, which imparts distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-trifluoromethanesulfonylpropanoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-bromopropanoate with trifluoromethanesulfonic acid in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-trifluoromethanesulfonylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Substitution: Various substituted propanoates.
Reduction: 3-trifluoromethanesulfonylpropanol.
Hydrolysis: 3-trifluoromethanesulfonylpropanoic acid.
Scientific Research Applications
Methyl 3-trifluoromethanesulfonylpropanoate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development, especially in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which methyl 3-trifluoromethanesulfonylpropanoate exerts its effects involves the activation of the trifluoromethanesulfonyl group. This group is highly electron-withdrawing, making the compound reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application, such as the formation of covalent bonds with nucleophilic sites on biomolecules or other substrates .
Comparison with Similar Compounds
Similar Compounds
Methyl trifluoromethanesulfonate: Similar in structure but lacks the propanoate moiety.
Methyl fluorosulfonate: Contains a fluorosulfonyl group instead of a trifluoromethanesulfonyl group.
Uniqueness
Methyl 3-trifluoromethanesulfonylpropanoate is unique due to the combination of the trifluoromethanesulfonyl group and the propanoate ester. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications .
Properties
IUPAC Name |
methyl 3-(trifluoromethylsulfonyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O4S/c1-12-4(9)2-3-13(10,11)5(6,7)8/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBDOWNIGHPOTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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